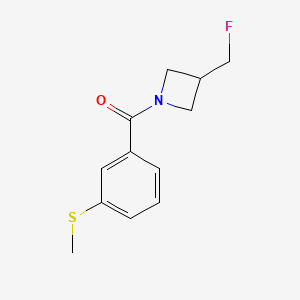
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azetidine compounds often involves multi-step processes, including three-step substitution reactions to obtain the desired intermediates. These methods typically employ techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation and analysis (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of azetidine derivatives and related compounds is performed using single crystal X-ray diffraction, providing insights into their crystallographic and conformational characteristics. Density Functional Theory (DFT) calculations often complement these studies to predict and confirm molecular geometries, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of azetidine derivatives, such as reactivity and interaction with other chemical species, are explored through experimental studies and theoretical predictions. These investigations reveal the compounds' potential in catalytic asymmetric additions and their physicochemical characteristics (Wang et al., 2008).
Physical Properties Analysis
The physical properties of azetidine compounds, including solubility, melting points, and crystal structures, are determined using various analytical techniques. These physical characteristics are crucial for understanding the compounds' stability, formulation potential, and applicability in different fields (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity of azetidine derivatives, are investigated to understand their reactivity patterns. Studies often focus on the compounds' interactions in various chemical reactions, their potential as intermediates in organic synthesis, and their role in forming complex molecules (Rosenblum et al., 1998).
Applications De Recherche Scientifique
Cholesterol Absorption Inhibition : One study focused on the discovery of a potent, orally active inhibitor of cholesterol absorption. The compound SCH 58235, closely related to the chemical , was designed to enhance activity and block detrimental metabolic oxidation. It showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Catalytic Asymmetric Addition to Aldehydes : Another study highlighted the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from methionine. This compound, related to (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, was found effective for catalytic asymmetric addition of organozinc reagents to aldehydes, showing up to 99.0% enantioselectivity (Wang et al., 2008).
Potential in Cancer Treatment : A study on GDC-0973, a structurally similar compound, explored its role as a selective inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), crucial in cancer cell proliferation. This study provided valuable insights into the disposition of such compounds in preclinical species and their relationship with plasma concentrations for effective tumor growth inhibition (Choo et al., 2012).
Crystal Structure Analysis : Research on similar compounds has involved crystallographic and conformational analyses to understand their molecular structures. Such studies are crucial for developing new drugs and understanding their interactions at a molecular level (Huang et al., 2021).
Antibacterial Properties : A study focused on the design of novel N-1 substituents of quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Such compounds, structurally similar to (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, offer promising leads for new antibacterial agents (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHRKOHCBWEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)

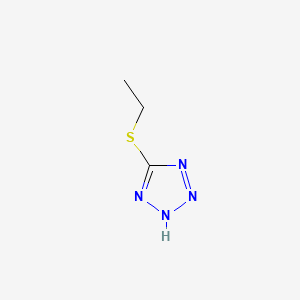
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
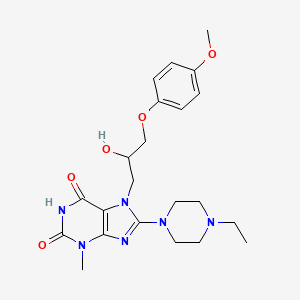
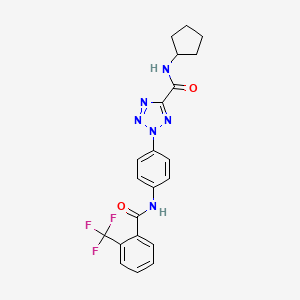

![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)
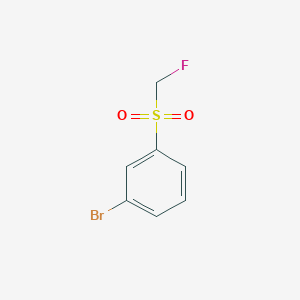

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)